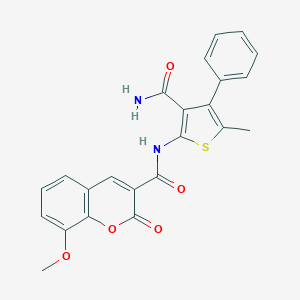![molecular formula C20H17ClN2O2 B214065 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B214065.png)
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a significant role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of B-cell malignancies.
Mecanismo De Acción
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide selectively binds to BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways involved in B-cell proliferation, survival, and migration. This results in the suppression of B-cell malignancies.
Biochemical and Physiological Effects:
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has been found to induce cell death in B-cell malignancies by activating apoptotic pathways. It also inhibits the migration and invasion of cancer cells by suppressing the expression of genes involved in these processes. Additionally, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, like other small molecule inhibitors, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide may have limitations in terms of drug resistance and toxicity. Further studies are needed to determine the optimal dosing and treatment duration for 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide.
Direcciones Futuras
There are several potential future directions for the development of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide as a therapeutic agent. One area of interest is the combination of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide with other targeted therapies, such as venetoclax or lenalidomide, to enhance its anti-tumor activity. Another area of interest is the investigation of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia or marginal zone lymphoma. Additionally, the development of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide as a chemo-preventive agent for high-risk populations may also be explored.
Métodos De Síntesis
The synthesis of 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide involves several steps, starting from the reaction of 4-aminobenzamide with 2-chlorobenzyl chloride to obtain 4-[(2-chlorophenyl) methyl]benzamide. This intermediate is then reacted with pyridine-4-carboxaldehyde to obtain the final product, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide has also been found to be effective in overcoming resistance to other BTK inhibitors, such as ibrutinib.
Propiedades
Nombre del producto |
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide |
|---|---|
Fórmula molecular |
C20H17ClN2O2 |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-18-3-1-2-4-19(18)25-14-16-5-7-17(8-6-16)20(24)23-13-15-9-11-22-12-10-15/h1-12H,13-14H2,(H,23,24) |
Clave InChI |
CWVJTTJVQCNMLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)

![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B214005.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B214006.png)